molecular formula C21H14N2O2 B14499894 N'-(10-Oxophenanthren-9(10H)-ylidene)benzohydrazide CAS No. 64407-29-0

N'-(10-Oxophenanthren-9(10H)-ylidene)benzohydrazide

Cat. No.: B14499894
CAS No.: 64407-29-0
M. Wt: 326.3 g/mol
InChI Key: MNOQWLMFLDYLAU-UHFFFAOYSA-N
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Description

N’-(10-Oxophenanthren-9(10H)-ylidene)benzohydrazide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a phenanthrene moiety linked to a benzohydrazide group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(10-Oxophenanthren-9(10H)-ylidene)benzohydrazide typically involves the condensation reaction between 10-hydroxyphenanthrene-9-carbaldehyde and benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for N’-(10-Oxophenanthren-9(10H)-ylidene)benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(10-Oxophenanthren-9(10H)-ylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N’-(10-Oxophenanthren-9(10H)-ylidene)benzohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be employed in biochemical assays to investigate enzyme activity or protein interactions.

    Industry: It can be utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(10-Oxophenanthren-9(10H)-ylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N’-(10-Oxophenanthren-9(10H)-ylidene)benzohydrazide can be compared with other similar compounds, such as:

    10-Hydroxyphenanthrene-9-carbaldehyde: A precursor in the synthesis of N’-(10-Oxophenanthren-9(10H)-ylidene)benzohydrazide, known for its role in organic synthesis.

    Benzohydrazide: A simpler compound that serves as a building block for various hydrazide derivatives.

    Phenanthrene derivatives: Compounds with similar phenanthrene moieties, which may exhibit comparable chemical and physical properties.

Properties

CAS No.

64407-29-0

Molecular Formula

C21H14N2O2

Molecular Weight

326.3 g/mol

IUPAC Name

N-(10-hydroxyphenanthren-9-yl)iminobenzamide

InChI

InChI=1S/C21H14N2O2/c24-20-18-13-7-5-11-16(18)15-10-4-6-12-17(15)19(20)22-23-21(25)14-8-2-1-3-9-14/h1-13,24H

InChI Key

MNOQWLMFLDYLAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=NC2=C(C3=CC=CC=C3C4=CC=CC=C42)O

Origin of Product

United States

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